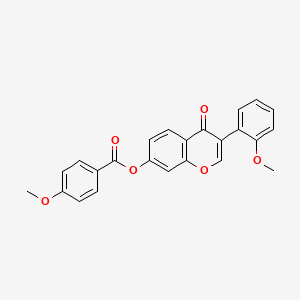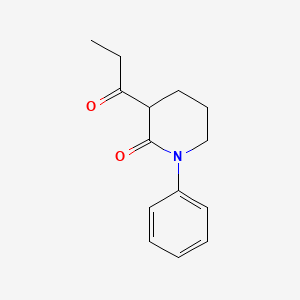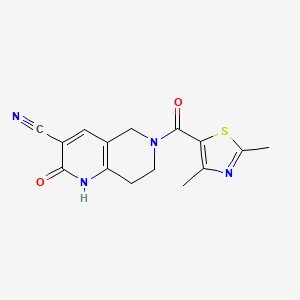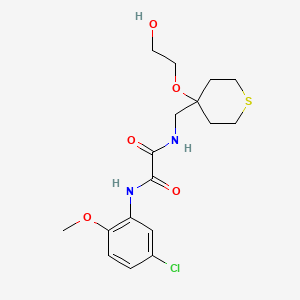![molecular formula C21H23N3OS B2552210 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone CAS No. 1396889-60-3](/img/structure/B2552210.png)
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of aminoisoquinoline derivatives has been explored in various studies. One such study synthesized a variety of aminoisoquinoline-5,8-quinones by combining 3-methyl-4-methoxycarbonylisoquinoline-5,8-quinone with different l- and d-α-amino acid methyl esters. This process led to the creation of compounds with varying cytotoxic activities against cancer cell lines, indicating the importance of the amino acid fragment's location and structure in determining the compound's effects .
Another study reported the unexpected synthesis of a new heterocyclic ring system, 5-methyl-4-thiophenyl-3H-pyrazolo[3,4-h]isoquinoline, through the diazotization of 7-amino-5,8-dimethyl-6-thiophenylisoquinoline. This process also yielded 6-thiaellipticine, demonstrating the potential for novel ring systems to arise from modifications of aminoisoquinoline .
Additionally, hydrogenated thiazolo[2,3-a]isoquinolines were prepared from 3,4-dihydroisoquinoline derivatives using α-mercapto alkanoic acids or ethylene sulfide. This synthesis also involved the use of isothiocarbostril and N-thioacetyl-β-phenylethylamine derivatives as substrates, treated with bromoacetic acid derivatives, showcasing the versatility of synthetic approaches to modify the isoquinoline scaffold .
Molecular Structure Analysis
The molecular structure of the compounds synthesized in these studies is characterized by the presence of the isoquinoline moiety, which is a key structural element. The study on the new heterocyclic ring system provided the crystal structure of the 5-methyl-4-thiophenyl-3H-pyrazolo[3,4-h]isoquinoline, highlighting the structural novelty of the compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are diverse and include etherification, Claisen rearrangement, oxidation, reductive amination, and intramolecular amidation. These reactions contribute to the structural diversity of the synthesized isoquinolinones and their derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are largely determined by their molecular structures. Spectroscopic studies, including IR, 1H, 13C NMR, and MS, have been conducted to characterize these properties. For instance, novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones exhibited vasodilatation activity, which is a significant physical property with potential therapeutic applications .
科学的研究の応用
Synthesis and Medicinal Chemistry
This compound is part of a broader class of chemicals that have been synthesized for various applications, including medicinal chemistry. For example, novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones, closely related to the compound , have been synthesized and shown to exhibit vasodilatation activity, indicating potential therapeutic applications in cardiovascular diseases (Zhang San-qi, 2010). Similarly, 3-heteroarylthioquinoline derivatives have been developed, demonstrating significant in vitro antituberculosis activity, underscoring the compound's relevance in antimicrobial research (Selvam Chitra et al., 2011).
Anticancer Research
Research has also extended into anticancer applications. For instance, isoquinolinequinone–amino acid derivatives were synthesized and evaluated for their cytotoxic activity against cancer cells, revealing that the structure and location of the amino acid fragment significantly influence cytotoxic effects, which could guide the development of novel cancer therapies (J. Valderrama et al., 2016).
Antimicrobial Activity
Compounds within this class have also shown potential as antimicrobial agents. A study on new pyrazole derivatives containing a 2-methylquinoline ring system demonstrated significant antibacterial activity against a range of pathogens, highlighting the compound's potential in combating bacterial infections (G. Raju et al., 2016).
Chemical Synthesis and Characterization
The compound's relevance is further evidenced in chemical synthesis and characterization studies. Syntheses focusing on thiazolo[2,3-a]isoquinolines and their hydrogenated derivatives offer insights into structural and spectral characteristics, providing a foundation for developing novel compounds with potential therapeutic applications (M. Rozwadowska & A. Sulima, 2001).
Psychotropic, Anti-inflammatory, and Cytotoxic Studies
Additionally, N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides were synthesized and characterized, displaying a range of biological activities including psychotropic, anti-inflammatory, and cytotoxic effects. These findings suggest the compound's potential utility in developing drugs with sedative or anti-inflammatory properties (A. Zablotskaya et al., 2013).
特性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-14-8-9-15(2)20-19(14)22-21(26-20)23(3)13-18(25)24-11-10-16-6-4-5-7-17(16)12-24/h4-9H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAGCYVMFBTWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2552128.png)

![Tert-butyl 4-methoxy-3,10-diazabicyclo[4.3.1]dec-3-ene-10-carboxylate](/img/structure/B2552134.png)

![1-[(2-Fluorophenyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2552136.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2552140.png)
![3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2552141.png)

![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2552144.png)
![N-(3-chlorophenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2552145.png)


![(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetic acid](/img/structure/B2552148.png)